molecular formula C16H13BrN2S B10871925 4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B10871925
M. Wt: 345.3 g/mol
InChI Key: PGCQOQXQJKPGBH-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For example, 4-bromophenacyl bromide can react with thiourea to form the thiazole ring.

    Substitution Reaction: The resulting thiazole intermediate can then undergo a substitution reaction with 4-methylaniline to introduce the methylphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the aromatic groups.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine: Characterized by the presence of both bromophenyl and methylphenyl groups.

    1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a similar bromophenyl group but differs in the structure of the central core.

    1-(4-bromophenyl)-3-(4-methylphenyl)thio-1-propanone: Similar in having bromophenyl and methylphenyl groups but with a different functional group.

Uniqueness

This compound is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13BrN2S

Molecular Weight

345.3 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13BrN2S/c1-11-2-8-14(9-3-11)18-16-19-15(10-20-16)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19)

InChI Key

PGCQOQXQJKPGBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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